molecular formula C19H26N2O2S2 B2694313 3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952966-42-6

3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2694313
CAS No.: 952966-42-6
M. Wt: 378.55
InChI Key: UQYBGIGGYZGBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a thiophene moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Moiety: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carbaldehyde as a starting material.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the benzene ring followed by the attachment of the piperidine-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and thiophene moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene share the thiophene moiety.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide share the piperidine ring.

    Benzenesulfonamide Derivatives: Compounds like 4-methylbenzenesulfonamide share the sulfonamide group.

Uniqueness

3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-dimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c1-15-5-6-19(12-16(15)2)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYBGIGGYZGBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.